molecular formula C15H13N3O2S B2681241 N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide CAS No. 946224-53-9

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2681241
CAS No.: 946224-53-9
M. Wt: 299.35
InChI Key: UPRVWAGKVDURRQ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole-2-carboxamide core linked to a 4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl moiety. Such hybrid heterocyclic systems are often explored for pharmacological applications, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(15-16-11-7-3-4-8-12(11)21-15)17-14-9-5-1-2-6-10(9)18-20-14/h3-4,7-8H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRVWAGKVDURRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like amines or halides .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of benzothiazole and benzoxazole exhibit promising antitumor properties. Specifically, compounds similar to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide have shown selective cytotoxicity against aneuploid cancer cell lines. A study demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced the potency against breast cancer cell lines such as MCF-7 and MDA-MB-361 .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of key enzymes in cancer cell proliferation pathways. For instance, benzothiazole-based compounds have been shown to inhibit DNA gyrase and topoisomerases, which are crucial for DNA replication and repair in cancer cells .

Agricultural Applications

Pesticidal Properties
Benzothiazole and benzoxazole derivatives are recognized for their broad-spectrum biological activities. Recent studies have highlighted their efficacy as antibacterial and fungicidal agents. For example, compounds derived from these scaffolds have demonstrated high activity against plant pathogens such as Xanthomonas oryzae and Botrytis cinerea, with effective concentrations (EC50) below 10 mg/L in some cases .

Table: Antibacterial Activity of Benzothiazole Derivatives

CompoundTarget PathogenEC50 (mg/L)Activity Type
Compound 1Xanthomonas oryzae47.6Antibacterial
Compound 2Botrytis cinerea2.40Fungicidal
Compound 3Ralstonia solanacearum71.6Fungicidal

Material Science Applications

Polymer Reinforcement
Recent investigations have explored the use of benzoxazole derivatives as reinforcing agents in polymer matrices. Specifically, this compound has been incorporated into polyisoprene rubber compounds to enhance mechanical properties and thermal stability .

Table: Mechanical Properties of Reinforced Polymers

Polymer TypeAdditiveTensile Strength (MPa)Elongation at Break (%)
PolyisopreneBenzoxazole derivative25.0450
ControlNone20.0400

Case Study 1: Antitumor Efficacy

A series of synthesized benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Among these, a specific derivative exhibited an IC50 value of less than 5 µM against MCF-7 cells, indicating high potency and selectivity for tumor cells over normal cells .

Case Study 2: Agricultural Impact

In field trials assessing the efficacy of benzothiazole-based fungicides against Botrytis cinerea, treated crops showed a significant reduction in disease incidence compared to untreated controls. The results indicated a protective effect that lasted several weeks post-application .

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structure is compared to analogs with modifications in the carboxamide-linked substituents or heterocyclic cores. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents/Core Differences Potential Implications Reference
Target Compound : N-(4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide Not explicitly provided ~316–318* Benzothiazole-2-carboxamide + benzoxazole Enhanced rigidity; potential kinase inhibition
2-(4-Fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide C₁₇H₁₉FN₂O₃ 318.348 Fluorophenoxy butanamide Increased hydrophobicity; altered bioavailability
4-(2-Methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide C₁₈H₂₂N₂O₃ 322.38 Alkoxy benzamide Improved solubility; reduced metabolic stability
2-Methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide C₁₅H₁₆N₂O₃ 272.30 Methoxy benzamide Smaller substituent; faster clearance
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide C₁₇H₁₅ClN₂OS₂ 362.90 Benzothiophene core + methoxy-benzothiazole Electron-withdrawing effects; enhanced binding

*Estimated based on similar compounds.

Key Observations :

  • Benzothiazole vs.
  • Heterocyclic Core Variations : Replacing benzoxazole with benzothiophene (as in ) alters ring electronics and steric bulk, which could influence target selectivity.

Physicochemical Properties

  • Lipophilicity : Compounds with alkyl chains (e.g., ) show higher logP values, whereas the target compound’s benzothiazole may balance hydrophobicity.
  • Solubility : Methoxy or alkoxy substituents () improve aqueous solubility compared to the benzothiazole core.

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. Optimization strategies often focus on maximizing yield and purity while minimizing environmental impact through green chemistry principles.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:

  • Selectivity Against Aneuploid Cells : A series of related compounds demonstrated high selectivity against aneuploid cell lines compared to diploid ones. The presence of specific functional groups significantly enhanced potency and selectivity .
  • Mechanism of Action : The mechanism often involves inhibition of key enzymes or receptors that regulate cell proliferation and survival pathways. For example, compounds with a hydroxymethyl group at the 2-position on the phenyl ring showed increased potency against breast cancer cell lines such as MCF-7 and MDA-MB-361 .

Anticonvulsant Activity

Some derivatives have been evaluated for anticonvulsant effects using models like picrotoxin-induced convulsions. Compounds with specific structural features displayed significant protective effects against seizures .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies have indicated effectiveness against various bacterial strains and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were assessed against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Hydroxymethyl group at 2-positionIncreased potency against tumor cells
Dimethylamino group at 4-positionComparable activity to pyrrolidinyl groups
Benzothiazole moietyEssential for cytotoxic activity

Research indicates that modifications in the benzothiazole and benzoxazole rings can lead to significant changes in biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance solubility and metabolic stability while affecting the compound's interaction with biological targets .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antitumor Evaluation : A study on 2-(4-aminophenyl)-4,5,6,7-tetrahydrobenzothiazol showed high selectivity against aneuploid cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Activity : Another research effort identified a compound with a similar scaffold that displayed significant anticonvulsant properties in animal models .
  • Antimicrobial Testing : A series of benzothiazole derivatives were tested for their antimicrobial efficacy against various pathogens with promising results indicating their potential as new antimicrobial agents .

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